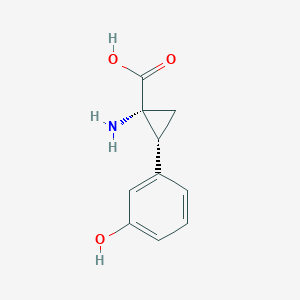

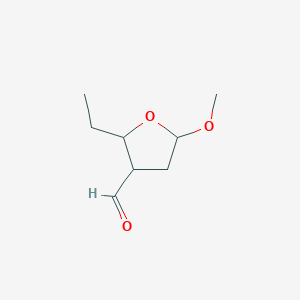

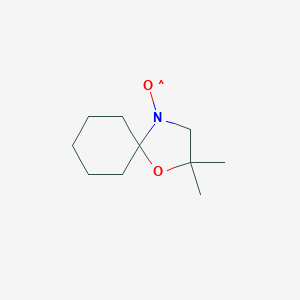

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

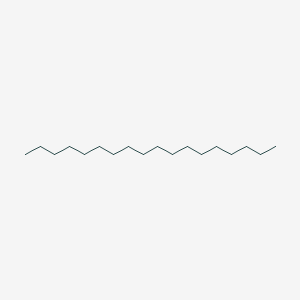

2-Spirocyclohexane doxyl (2-SP) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be used as a spin label for studying the structure and dynamics of macromolecules, as well as a redox-active compound for catalysis and energy storage applications. In

Wirkmechanismus

As a nitroxide radical, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can undergo redox reactions with other molecules in the environment. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also act as a catalyst for redox reactions, such as the oxidation of alcohols to aldehydes or ketones.

Biochemical and Physiological Effects:

Studies have shown that 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can affect various biochemical and physiological processes. It has been shown to protect cells from oxidative stress and improve mitochondrial function. It can also modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is its stability and ease of use as a spin label. It has a long half-life and can be easily synthesized and attached to macromolecules. However, its reactivity can also be a limitation, as it can react with other molecules in the environment and interfere with the biological process being studied. Additionally, its redox activity can complicate the interpretation of ESR data.

Zukünftige Richtungen

There are several future directions for research involving 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl). One area of interest is in the development of new spin labeling techniques that can improve the spatial and temporal resolution of ESR measurements. Another area of interest is in the use of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) as a redox-active compound for energy storage applications, such as in batteries or supercapacitors. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) and its potential therapeutic applications.

In conclusion, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is a versatile molecule that has found wide application in scientific research. Its unique properties as a spin label and redox-active compound make it a valuable tool for studying the structure and function of biological macromolecules, as well as for catalysis and energy storage applications. While there are limitations to its use, continued research into its properties and applications holds great promise for advancing our understanding of the biological and physical sciences.

Synthesemethoden

The synthesis of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with cyclohexanone and subsequent reduction with sodium borohydride. The resulting product is a spirocyclic compound with a nitroxide group attached to the cyclohexane ring. The synthesis method has been well-established and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) has been widely used as a spin label for studying the structure and dynamics of macromolecules such as proteins, nucleic acids, and membranes. It can be attached to specific sites within the macromolecule and its electron spin resonance (ESR) signal can be used to monitor changes in the local environment. This allows researchers to gain insight into the conformational changes and interactions that occur during biological processes.

Eigenschaften

CAS-Nummer |

133906-30-6 |

|---|---|

Produktname |

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) |

Molekularformel |

C10H18NO2 |

Molekulargewicht |

184.26 g/mol |

InChI |

InChI=1S/C10H18NO2/c1-9(2)8-11(12)10(13-9)6-4-3-5-7-10/h3-8H2,1-2H3 |

InChI-Schlüssel |

UVBNRAJQMQGVPO-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2(O1)CCCCC2)[O])C |

Kanonische SMILES |

CC1(CN(C2(O1)CCCCC2)[O])C |

Andere CAS-Nummern |

133906-30-6 |

Synonyme |

2-CHDO 2-spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)